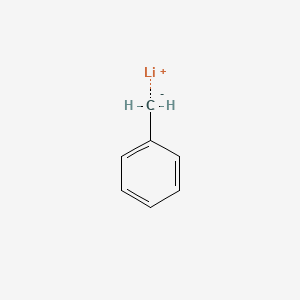

Benzyllithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyllithium is a useful research compound. Its molecular formula is C7H7Li and its molecular weight is 98.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1.1 Generation of Benzyllithium

This compound can be generated through the reductive lithiation of benzyl halides using lithium naphthalenide in various solvents. This method allows for the formation of this compound at low temperatures, which is crucial for maintaining the stability of reactive intermediates. For instance, using a flow microreactor system has shown to enhance yields significantly by minimizing side reactions such as Wurtz-type coupling .

Table 1: Yields of this compound Generation Under Different Conditions

| Benzyl Halide | Flow Rate (mL/min) | Inner Diameter (µm) | Yield (%) |

|---|---|---|---|

| Benzyl Chloride | 9.0 | 250 | 89 |

| Benzyl Bromide | 9.0 | 250 | 77 |

| Benzyl Chloride | 6.0 | 500 | 70 |

1.2 Reactions with Electrophiles

This compound serves as a nucleophile in various reactions with electrophiles, including aldehydes, ketones, and halides. The compatibility with functional groups allows for selective transformations without affecting sensitive moieties like carbonyl groups.

Table 2: Reaction Outcomes of this compound with Electrophiles

| Electrophile | Product Yield (%) |

|---|---|

| Methanol | 89 |

| Methyl Iodide | 82 |

| Benzaldehyde | 80 |

| Trimethylsilyl Chloride | 80 |

Polymer Chemistry

This compound is also employed in the synthesis of polymers through anionic polymerization techniques. Its ability to initiate polymerization reactions makes it a valuable reagent in creating polystyrene and other styrenic copolymers.

Case Study: Anionic Polymerization of Styrene

In a study conducted on anionic polymerization, this compound was used to initiate the polymerization of styrene at low temperatures. The resulting polystyrene exhibited controlled molecular weights and narrow molecular weight distributions, confirming the effectiveness of this compound as an initiator .

Materials Science

The unique properties of this compound allow its use in developing novel materials, particularly in the field of organic electronics and photonics.

3.1 Synthesis of π-Conjugated Systems

This compound has been utilized in synthesizing π-conjugated systems that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to generate benzyllithiums bearing carbonyl groups enables complex molecular architectures to be constructed efficiently.

Table 3: Synthesis of π-Conjugated Systems Using this compound

| Reaction Step | Yield (%) |

|---|---|

| Reaction with Aldehyde | 61 |

| Subsequent Dehydration | 78 |

Analyse Des Réactions Chimiques

Structural Insights and Preparation

Benzyllithium forms polymeric chains in crystalline states, as revealed by X-ray diffraction. In tetrahydrofuran (THF)/toluene mixtures, it crystallizes as a linear polymer with alternating carbon and lithium atoms in the backbone, where each lithium is solvated by two THF molecules (C–Li distances: 2.31–2.36 Å; Li–O distance: 1.98 Å) . Preparation methods include:

-

Metalation of toluene using n- or sec-butyllithium in cyclic ethers (e.g., THF, 2-methyltetrahydrofuran) .

-

Lithium-halogen exchange from benzyl halides via lithium naphthalenide (LiNp) in flow microreactors to suppress Wurtz coupling .

Stability in solution varies with solvent:

| Solvent System | Decomposition Rate at 9°C (%/day) |

|---|---|

| THF | 2.8% |

| THF/2-methyltetrahydrofuran (2:1) | 0.04% |

Reactions with Electrophiles

This compound reacts regioselectively with electrophiles, influenced by solvent and temperature :

Table 1: Representative Reactions and Yields

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Trimethylchlorosilane | para-Trimethylsilyl derivative | >90 | n-Pentane, –78°C |

| Trimethylchlorostannane | Benzylic stannane | >90 | THF, –78°C |

| Cyclohexanone | 1-Phenylethanol | 72 | THF, –20°C to RT |

| Benzaldehyde | 1,2-Diphenylethanol | 83 | THF, –20°C to RT |

| Allyl bromide | 4-Phenyl-1-pentene | 99 | THF, –20°C to RT |

Key observations:

-

Solvent effects : Polar solvents (THF) stabilize charge-separated intermediates, favoring benzylic attack, while nonpolar solvents (n-pentane) promote para-selectivity .

-

Steric hindrance : Bulky electrophiles like tert-butyl-lithium derivatives react with O₂ to form radicals via hydrogen atom transfer .

Radical Formation and Disproportionation

Sterically hindered t-benzyl-lithium compounds react with O₂ to generate radicals, which disproportionate rapidly. For example, the 1:1 adduct of t-butyllithium with α-methylstyrene forms a benzyl radical that undergoes hydrogen transfer, yielding disproportionation products .

Mechanistic Considerations

-

Carbometalation : this compound undergoes carbometalation with allylamines, forming intermediates that dictate subsequent electrophilic trapping .

-

Solvent coordination : THF increases lithium’s electrophilicity, enhancing reactivity at the benzylic position, while less-coordinating solvents favor aromatic substitution .

Propriétés

Numéro CAS |

766-04-1 |

|---|---|

Formule moléculaire |

C7H7Li |

Poids moléculaire |

98.1 g/mol |

Nom IUPAC |

lithium;methanidylbenzene |

InChI |

InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |

Clé InChI |

YNXURHRFIMQACJ-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[CH2-]C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.